Dihydropyran-2-one deriv. 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

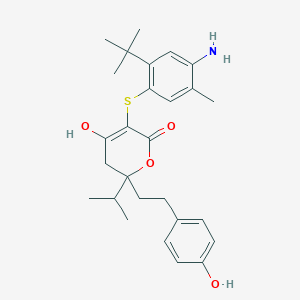

Dihydropyran-2-one deriv. 1 is a useful research compound. Its molecular formula is C27H35NO4S and its molecular weight is 469.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Dihydropyran-2-One Derivatives

Recent advancements in synthetic methodologies have enhanced the production of dihydropyran-2-one derivatives. Various catalytic systems, including organocatalysis and metal-catalyzed reactions, have been employed to achieve high yields and selectivity.

Key Synthesis Methods:

- Organocatalytic Processes: Utilizing N-heterocyclic carbenes (NHCs) has proven effective for synthesizing 3,4-dihydropyran-2-ones with excellent enantiomeric excess. Conditions involving α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds yielded products with yields ranging from 50% to 98% .

- Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules. For instance, a one-pot synthesis involving aromatic aldehydes and methyl propiolate has been reported to generate novel dihydropyran derivatives efficiently .

Medicinal Applications

Dihydropyran-2-one derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Therapeutic Properties:

- Antimicrobial Activity: Several studies have demonstrated the efficacy of dihydropyran derivatives against various pathogens. For example, a derivative synthesized from Diplodia corticola exhibited insecticidal properties against aphids .

- Anti-inflammatory and Antitumor Effects: Compounds derived from dihydropyran structures have shown promise in treating inflammatory diseases and certain cancers. Their ability to modulate biological pathways highlights their therapeutic potential .

Table 1: Summary of Biological Activities of Dihydropyran-2-One Derivatives

| Activity Type | Compound Example | Efficacy Description |

|---|---|---|

| Antimicrobial | Sphaeropsidin A | LC50 of 9.64 mM against Acyrthosiphon pisum |

| Anti-inflammatory | Dihydropyran derivative | Significant reduction in inflammation markers |

| Antitumor | Bicyclic dihydropyranones | Induced apoptosis in cancer cell lines |

Industrial Applications

Beyond medicinal uses, dihydropyran-2-one derivatives are also explored for their industrial applications.

Corrosion Inhibition:

Recent studies highlight the potential of dihydropyran derivatives as effective corrosion inhibitors. A specific derivative demonstrated an anti-corrosive efficacy of up to 81.89% at certain concentrations, outperforming traditional inhibitors like Gentamicin .

Table 2: Industrial Applications of Dihydropyran Derivatives

| Application Type | Compound Example | Performance Metrics |

|---|---|---|

| Corrosion Inhibition | Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Anti-corrosive efficacy at 81.89% |

| Agricultural Use | Diplopyrone C | Insecticidal properties against pest species |

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A study isolated diplopyrone C from Diplodia corticola, which was characterized using NMR and MS techniques. The compound demonstrated significant insecticidal activity against Acyrthosiphon pisum, indicating its potential for agricultural applications .

Case Study 2: Corrosion Inhibition Studies

A synthesized dihydropyridine derivative was evaluated for its anti-corrosive properties using the disc diffusion method. Results indicated substantial corrosion rate reductions across various concentrations, showcasing its industrial applicability as a corrosion inhibitor .

Properties

Molecular Formula |

C27H35NO4S |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

5-(4-amino-2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-propan-2-yl-3H-pyran-6-one |

InChI |

InChI=1S/C27H35NO4S/c1-16(2)27(12-11-18-7-9-19(29)10-8-18)15-22(30)24(25(31)32-27)33-23-13-17(3)21(28)14-20(23)26(4,5)6/h7-10,13-14,16,29-30H,11-12,15,28H2,1-6H3 |

InChI Key |

UFRCBUVLZQZWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.